Myristoyl tripeptide-1
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Overview
Description
Myristoyl tripeptide-1 is a peptide.
Scientific Research Applications
Permeation Studies
Myristoyl tripeptide-1, similar to acylated dipeptides like Myristoyl-Tryptophan-Leucine (Myr-Trp-Leu), has been studied for its permeation characteristics. Research on Myr-Trp-Leu using pig buccal mucosa revealed that despite its lipophilicity, it does not readily penetrate across membranes but accumulates in epithelial and connective tissues. This accumulation depends on solvent presence, like ethanol, which also raised questions about the solvent's effect on tissue integrity (Veuillez et al., 2002).
Role in Protein Function and Disease
Myristoylation, the process of attaching myristic acid to proteins (a feature of myristoyl tripeptides), plays a crucial role in protein function. It facilitates protein-membrane and protein-protein interactions and is vital in signaling pathways, oncogenesis, and viral replication. Myristoylation’s role in post-translational modifications, particularly during apoptosis, has been recognized as significant in health and disease (Martin et al., 2011).
Enzymology and Biology of N-Myristoylation
Understanding the enzymology and biology of N-myristoylation, which involves the attachment of myristoyl groups to proteins, has advanced significantly. This process is crucial for the survival of various organisms and plays a role in fungal pathogenesis. Variations in substrate specificity of the enzyme N-myristoyltransferase among different species have been explored (Farazi et al., 2001).
Protein Labeling and Detection
Myristoylated proteins, including those with myristoyl tripeptides, have been targeted for labeling and detection. A study introduced a methodology for enzymatic labeling of proteins via N-terminal tagging, utilizing myristoylation. This method can be applied to explore native myristoylation and the activity of N-myristoyltransferases (Heal et al., 2011).
Mass Spectrometry Analysis
The use of mass spectrometry to analyze myristoylated peptides, including myristoyl tripeptides, has been a topic of research. Studies have focused on identifying the consistent neutral loss of the myristoyl group in both N-terminally and internally myristoylated peptides, which aids in determining the myristoylation status of proteins (Chen et al., 2004).
Properties
CAS No. |
748816-12-8 |
---|---|
Molecular Formula |
C28H50N6O5 |
Molecular Weight |
550.74 |
IUPAC Name |
tetradecanoylglycyl-L-histidyl-L-lysine |
InChI |
InChI=1S/C28H50N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-16-25(35)31-20-26(36)33-24(18-22-19-30-21-32-22)27(37)34-23(28(38)39)15-13-14-17-29/h19,21,23-24H,2-18,20,29H2,1H3,(H,30,32)(H,31,35)(H,33,36)(H,34,37)(H,38,39)/t23-,24-/m0/s1 |
InChI Key |
VXBPJKVVVMDBGY-ZEQRLZLVSA-N |
SMILES |
NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CNC=N1)NC(CNC(CCCCCCCCCCCCC)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Myristoyl tripeptide-1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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